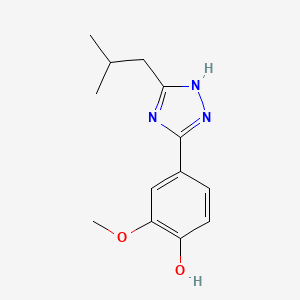

4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Description

4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol (CAS: 1416345-09-9) is a 1,2,4-triazole derivative featuring an isobutyl substituent at the triazole’s 3-position and a 2-methoxyphenol group at the 4-position. Its molecular formula is C₁₅H₁₃N₃O₃, with a molecular weight of 283.28 g/mol . Structural characterization of similar triazoles typically employs IR, NMR (¹H, ¹³C), and elemental analysis, while advanced studies use X-ray crystallography with programs like SHELX .

Properties

Molecular Formula |

C13H17N3O2 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-methoxy-4-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]phenol |

InChI |

InChI=1S/C13H17N3O2/c1-8(2)6-12-14-13(16-15-12)9-4-5-10(17)11(7-9)18-3/h4-5,7-8,17H,6H2,1-3H3,(H,14,15,16) |

InChI Key |

WYMCLWAXVIMQNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=NN1)C2=CC(=C(C=C2)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.

Attachment of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Phenol Group Introduction: The phenol group can be introduced through hydroxylation reactions using appropriate hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Research indicates that compounds similar to 4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol exhibit significant activity against a range of pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Properties

The potential anticancer effects of triazole derivatives have been explored extensively. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects

Recent studies suggest that triazole compounds can serve as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases such as Alzheimer's. The presence of the methoxy group is believed to enhance the binding affinity to the enzyme, thereby increasing the compound's efficacy .

Fungicides

Triazole derivatives are widely used in agriculture as fungicides due to their ability to inhibit sterol biosynthesis in fungi, which is crucial for fungal cell membrane integrity. The compound This compound may exhibit similar properties, making it a candidate for developing new agricultural fungicides .

Plant Growth Regulators

Research has indicated that certain triazole compounds can act as plant growth regulators, promoting root development and enhancing resistance to environmental stressors . This application could be particularly valuable in improving crop yields under adverse conditions.

Nonlinear Optical Properties

Triazole derivatives have shown promise in materials science for their nonlinear optical (NLO) properties. These materials can be used in photonic devices and sensors due to their ability to manipulate light at various wavelengths . The structural characteristics of This compound may contribute positively to its NLO performance.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Isobutyl vs.

- Sulfur vs. Oxygen Linkages : Thiol-containing analogs (e.g., triazole-3-thiols) undergo S-alkylation to form thioethers, which may influence redox activity or metal binding .

- Methoxy Positioning: Derivatives with 2-methoxyphenol (target compound) versus 4-methoxyphenyl () differ in electronic effects; ortho-substitution may hinder rotational freedom or alter hydrogen-bonding capacity.

Key Observations:

- Antifungal Activity : Methoxyphenyl and phenyl substituents in ’s compounds correlate with broad-spectrum antifungal effects, possibly via ergosterol biosynthesis inhibition .

- Enzyme Inhibition : Ethoxy groups () may enhance metabolic stability, making analogs effective α-glucosidase inhibitors for diabetes management .

- Target Compound’s Potential: The isobutyl group’s steric bulk and methoxyphenol’s antioxidant capacity suggest untapped applications in oxidative stress-related diseases.

Structural and Crystallographic Insights

- Planarity and Packing : Triazoles with fluorophenyl or chlorophenyl substituents () exhibit near-planar conformations, with halogen atoms influencing crystal packing via halogen bonding .

- Software Tools : Programs like SHELXL () and ORTEP () are critical for resolving triazole conformations and intermolecular interactions.

Biological Activity

4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a triazole ring and a methoxyphenol moiety. This structural combination is believed to contribute to its biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. Notably, one study reported that derivatives of 1,2,4-triazoles exhibited antiproliferative effects on human cancer cell lines such as HepG2 and HT-29, with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives can inhibit the growth of various bacterial pathogens. For example, studies on related triazole compounds have shown effectiveness against ESKAPE pathogens, which are known for their antibiotic resistance . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Triazoles can act as enzyme inhibitors or modulators of signaling pathways involved in cell proliferation and apoptosis. Some studies suggest that these compounds may inhibit voltage-gated sodium channels or interfere with DNA synthesis in cancer cells .

Study 1: Anticancer Efficacy

In a recent study focusing on triazole derivatives, a compound structurally similar to this compound was evaluated for its cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The results indicated significant growth inhibition with IC50 values of 6.2 μM for HCT-116 and 27.3 μM for T47D cells .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of various triazole derivatives against a panel of bacterial strains. The results highlighted that certain compounds exhibited potent activity against multi-drug resistant strains, suggesting potential applications in treating infections caused by resistant bacteria .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.